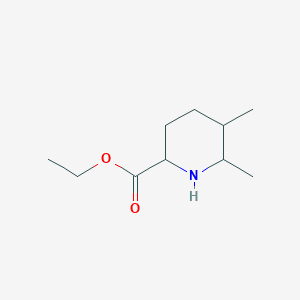
Ethyl 5,6-dimethylpiperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,6-dimethylpiperidine-2-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of ethyl and methyl groups attached to the piperidine ring, making it a substituted piperidine derivative. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-dimethylpiperidine-2-carboxylate typically involves the reaction of 5,6-dimethylpiperidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,6-dimethylpiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines or thiols; reactions are usually conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5,6-dimethylpiperidine-2-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Employed in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl 5,6-dimethylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,6-dimethylpiperidine-3-carboxylate
- Ethyl 3,5-dimethylpiperidine-2-carboxylate
- Ethyl 4,6-dimethylpiperidine-2-carboxylate
Uniqueness
Ethyl 5,6-dimethylpiperidine-2-carboxylate is unique due to the specific positioning of the methyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
ethyl 5,6-dimethylpiperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-13-10(12)9-6-5-7(2)8(3)11-9/h7-9,11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFTPFXNSXQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
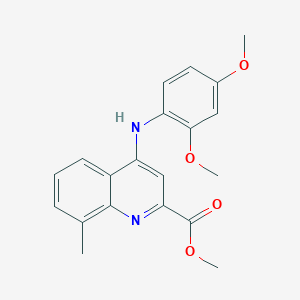
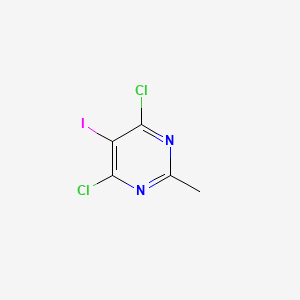
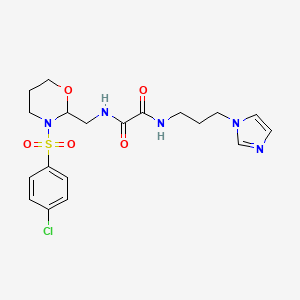
![4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2997424.png)
![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)
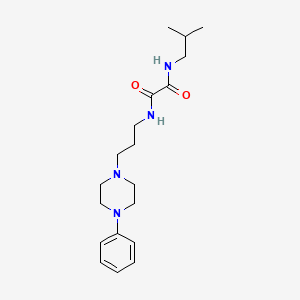
![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)
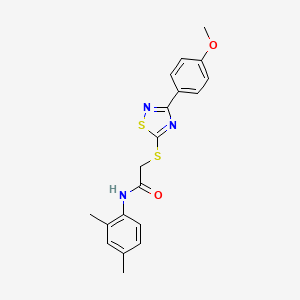
![[4-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B2997435.png)
![(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2997436.png)
![1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2997437.png)
![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)
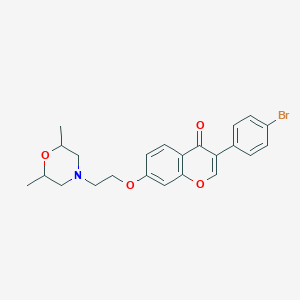
![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2997440.png)
